Plantanone B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Plantanone B, also known as Penang B, is a natural organic compound that belongs to the fragrance ingredient category. It is a flavonoid isolated from the flowers of Hosta plantaginea, a traditional Chinese medicinal plant. This compound is known for its anti-inflammatory and antioxidant properties .

Preparation Methods

Plantanone B is primarily extracted from natural sources, especially from the roots and resin of the woody plant Penang (Plantanus spp.). The extraction methods typically include distillation and solvent extraction . There is limited information on synthetic routes and industrial production methods for this compound, as it is mainly obtained from natural sources.

Chemical Reactions Analysis

Plantanone B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into other derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Plantanone B has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its chemical properties and reactions.

Biology: It is used in biological studies to understand its effects on various biological processes.

Medicine: this compound has shown potential in treating inflammation-related diseases due to its anti-inflammatory properties. .

Industry: this compound is used in the fragrance industry due to its aromatic properties.

Mechanism of Action

Plantanone B exerts its effects through various molecular targets and pathways. It has been shown to inhibit cyclooxygenase (COX)-1 and COX-2 enzymes, which are involved in the inflammatory response. The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The inhibition of COX enzymes and antioxidant properties contribute to its anti-inflammatory effects.

Comparison with Similar Compounds

Plantanone B is similar to other flavonoids isolated from Hosta plantaginea, such as Plantanone A, kaempferol, and astragalin. These compounds share similar anti-inflammatory and antioxidant properties but differ in their chemical structures and specific biological activities . This compound is unique due to its specific molecular structure and the combination of its biological activities.

Similar Compounds

- Plantanone A

- Kaempferol

- Astragalin

- Kaempferol-3-O-rutinoside

- Dihydrokaempferol

This compound stands out due to its specific inhibitory effects on COX enzymes and its moderate antioxidant activity, making it a valuable compound for research in inflammation-related diseases and oxidative stress.

Biological Activity

Plantanone B, a flavonoid glycoside isolated from the flowers of Hosta plantaginea, has garnered attention due to its potential biological activities, particularly its anti-inflammatory and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Isolation

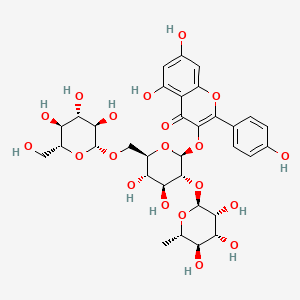

This compound is structurally characterized as kaempferol-3-O-β-D-glucopyranosyl-(1 → 6)-[α-L-rhamnopyranosyl-(1 → 2)]-β-D-glucopyranoside. It was identified alongside other flavonoids during the chemical investigation of Hosta plantaginea flowers, which have been traditionally used in Chinese medicine for their anti-inflammatory effects .

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies demonstrated that this compound effectively inhibited the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound showed an IC50 value ranging from 12.90 to 33.37 μM against COX-1 and from 38.32 to 46.16 μM against COX-2, indicating its potency in inhibiting these key enzymes involved in inflammation .

Table 1: Inhibitory Effects of this compound on COX Enzymes

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|---|---|

| This compound | 53.00 - 80.55 | 52.19 - 66.29 | 12.90 - 33.37 | 38.32 - 46.16 |

Antioxidant Activity

In addition to its anti-inflammatory properties, this compound has demonstrated antioxidant activity through DPPH free radical scavenging assays. This activity suggests that it may protect cells from oxidative stress, which is linked to various chronic diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of NF-κB Pathway : this compound suppresses the activation of NF-κB, a critical transcription factor that regulates the expression of various pro-inflammatory genes.

- Reduction of Cytokine Production : The compound significantly down-regulates the production of inflammatory cytokines by inhibiting iNOS and COX enzymes.

- Scavenging Free Radicals : Its antioxidant properties are attributed to its ability to neutralize free radicals, thereby reducing oxidative damage in cells.

Study on RAW 264.7 Cells

A study conducted on RAW 264.7 macrophages demonstrated that treatment with this compound at concentrations up to 40 μM did not exhibit cytotoxicity while effectively reducing NO production and inflammatory cytokine levels . This study highlights the safety profile and therapeutic potential of this compound in managing inflammation-related diseases.

Molecular Docking Studies

Further investigations using molecular docking techniques revealed that this compound binds effectively to key inflammatory targets such as COX enzymes and NF-κB, supporting its role as a potent anti-inflammatory agent .

Properties

Molecular Formula |

C33H40O20 |

|---|---|

Molecular Weight |

756.7 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C33H40O20/c1-10-19(38)23(42)27(46)32(48-10)53-30-25(44)21(40)17(9-47-31-26(45)24(43)20(39)16(8-34)50-31)51-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1 |

InChI Key |

PSVKHLFIIZQISP-CFRIXVKNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.